7-Hydroxy Risperidone
7-Hydroxy Risperidone
A benzisoxazole derivative and active metabolite of RISPERIDONE that functions as a DOPAMINE D2 RECEPTOR ANTAGONIST and SEROTONIN 5-HT2 RECEPTOR ANTAGONIST. It is an ANTIPSYCHOTIC AGENT used in the treatment of SCHIZOPHRENIA.
Brand Name:
Vulcanchem
CAS No.:
147663-04-5
VCID:
VC0018639
InChI:
InChI=1S/C23H27FN4O3/c1-14-18(23(30)28-13-17(29)3-5-21(28)25-14)8-11-27-9-6-15(7-10-27)22-19-4-2-16(24)12-20(19)31-26-22/h2,4,12,15,17,29H,3,5-11,13H2,1H3
SMILES:
CC1=C(C(=O)N2CC(CCC2=N1)O)CCN3CCC(CC3)C4=NOC5=C4C=CC(=C5)F
Molecular Formula:
C23H27FN4O3
Molecular Weight:
426.5 g/mol
7-Hydroxy Risperidone
CAS No.: 147663-04-5
Reference Standards
VCID: VC0018639
Molecular Formula: C23H27FN4O3
Molecular Weight: 426.5 g/mol
CAS No. | 147663-04-5 |
---|---|
Product Name | 7-Hydroxy Risperidone |
Molecular Formula | C23H27FN4O3 |
Molecular Weight | 426.5 g/mol |
IUPAC Name | 3-[2-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-7-hydroxy-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one |
Standard InChI | InChI=1S/C23H27FN4O3/c1-14-18(23(30)28-13-17(29)3-5-21(28)25-14)8-11-27-9-6-15(7-10-27)22-19-4-2-16(24)12-20(19)31-26-22/h2,4,12,15,17,29H,3,5-11,13H2,1H3 |
Standard InChIKey | ABWPQNZPAOAQSG-UHFFFAOYSA-N |
SMILES | CC1=C(C(=O)N2CC(CCC2=N1)O)CCN3CCC(CC3)C4=NOC5=C4C=CC(=C5)F |
Canonical SMILES | CC1=C(C(=O)N2CC(CCC2=N1)O)CCN3CCC(CC3)C4=NOC5=C4C=CC(=C5)F |
Description | A benzisoxazole derivative and active metabolite of RISPERIDONE that functions as a DOPAMINE D2 RECEPTOR ANTAGONIST and SEROTONIN 5-HT2 RECEPTOR ANTAGONIST. It is an ANTIPSYCHOTIC AGENT used in the treatment of SCHIZOPHRENIA. |
Synonyms | 3-(2-(4-(6-fluoro-3-(1,2-benzisoxazolyl))-1-piperidinyl)ethyl)-6,7,8,9-tetrahydro-9-hydroxy-2-methyl-4H-pyrido(1,2-a)pyrimidin-4-one 9 Hydroxy risperidone 9 Hydroxyrisperidone 9 OH risperidone 9-hydroxy-risperidone 9-hydroxyrisperidone 9-OH-risperidone Invega Invega Sustenna paliperidone paliperidone palmitate Palmitate, Paliperidone R 76477 R-76477 R76477 Sustenna, Invega |
PubChem Compound | 475100 |
Last Modified | Nov 11 2021 |
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